molecular formula C7H7N5S B182746 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 36209-51-5

4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B182746
CAS RN: 36209-51-5
M. Wt: 193.23 g/mol
InChI Key: LHSIJUVRXSETDR-UHFFFAOYSA-N
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Description

“4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazoles . These compounds are known for their excellent antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole and its substituted derivatives, including “this compound”, was achieved using a solid-state microwave irradiation technique . This non-classical heating method is known for decreasing reaction times and gaining publicity .


Chemical Reactions Analysis

The synthesis of “this compound” involves a reaction with substituted benzaldehyde under microwave irradiation . The reaction is performed in the presence of acetic acid and a solid support such as alumina, bentonite, or celite .

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : Bayrak et al. (2009) synthesized various derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and evaluated their antimicrobial activities. These compounds showed good to moderate antimicrobial activity, indicating potential in the development of antimicrobial drugs (Bayrak et al., 2009).

  • Corrosion Inhibition : Ansari et al. (2014) investigated Schiff’s bases of this compound as corrosion inhibitors for mild steel in hydrochloric acid solution. The study demonstrated significant corrosion inhibition, suggesting applications in industrial metal protection (Ansari et al., 2014).

  • Antitumor Activity : A study by Rui (2008) synthesized Schiff bases of 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol and evaluated their antitumor activity. Several compounds exhibited potential antitumor activity, suggesting possible applications in cancer treatment (Rui, 2008).

  • Analgesic and Antioxidant Properties : Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and evaluated them for analgesic and antioxidant activities. The study found significant analgesic and antioxidant properties, indicating potential pharmaceutical applications (Karrouchi et al., 2016).

  • Luminescent Properties in Coordination Polymers : Qin et al. (2012) used this compound in generating novel one-dimensional coordination polymers. These complexes exhibited luminescent properties, suggesting their application in material science and optoelectronics (Qin et al., 2012).

  • Anti-hypoxic Activity : Karpun and Parchenko (2020) synthesized S-derivatives of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols and evaluated them for anti-hypoxic activity. Their findings suggest potential applications in the treatment of conditions related to hypoxia (Karpun & Parchenko, 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, it forms amyloid aggregates that lead to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with alpha-synuclein, inhibiting its aggregation . This interaction prevents the formation of amyloid aggregates, which are a common histopathological hallmark in Parkinson’s disease patients .

Biochemical Pathways

The compound affects the biochemical pathway involving alpha-synuclein. In the misfolded state, the aggregation of alpha-synuclein into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress . The compound inhibits this aggregation, thereby preventing these downstream effects .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its effects in a living organism .

Result of Action

The compound’s action results in the prevention of alpha-synuclein aggregation, leading to a reduction in neurotoxicity and neurodegeneration . It has been shown to prevent bradykinesia induced by a neurotoxin, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Future Directions

The future study of “4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol” and its derivatives will involve the exploration of their biological activities . Given their wide range of potential therapeutic effects, these compounds may have significant potential in drug development .

properties

IUPAC Name

4-amino-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-1-3-9-4-2-5/h1-4H,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSIJUVRXSETDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352135
Record name 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36209-51-5
Record name 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol?

A1: this compound is characterized by the following:

    Q2: How is this compound synthesized?

    A2: This compound is typically synthesized from isoniazid through a multi-step reaction. The process generally involves:

      Q3: What are the key biological activities of this compound and its derivatives?

      A3: This compound and its derivatives have demonstrated promising biological activities, including:

        Q4: How does the structure of this compound relate to its activity (SAR)?

        A4: While the exact mechanism of action for these compounds is still under investigation, structural modifications significantly impact their biological activity:

          Q5: Are there any environmental considerations regarding this compound?

          A5: Although specific data on the environmental impact of this compound is limited within the provided research, responsible waste management and recycling strategies are essential during its synthesis and application. Further research on its ecotoxicological effects and potential for biodegradation is crucial to ensure environmental sustainability.

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